molecular formula C9H8N2O2 B3039565 5-(3-Methylphenyl)-3H-1,3,4-oxadiazol-2-one CAS No. 119933-33-4

5-(3-Methylphenyl)-3H-1,3,4-oxadiazol-2-one

Cat. No. B3039565
CAS RN: 119933-33-4
M. Wt: 176.17 g/mol
InChI Key: XMCUHRQSGWGCCI-UHFFFAOYSA-N
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Description

Phenolic compounds are a diverse class of bioactive secondary metabolites and are of high and significant importance . They can be described as compounds that contain a phenol moiety . Phenol itself is a benzene ring that is substituted with a hydroxyl group .


Synthesis Analysis

The synthesis of similar compounds, such as synthetic cathinones, has been reported . Synthetic cathinones are one of the most numerous and widespread groups among novel psychoactive substances . They are derivatives of cathinone, a natural alkaloid found in the shrub Catha edulis .


Molecular Structure Analysis

The molecular structure of similar compounds has been investigated using various spectroscopic techniques . For instance, the molecular structure and vibrations of 5-[(3-methylphenyl)(phenyl)amino]isophthalic acid were investigated by infrared and Raman spectroscopies, UV-Vis, 1H and 13C NMR spectroscopic techniques, and NBO analysis .


Chemical Reactions Analysis

The chemical reactions of similar compounds, such as synthetic cathinones, have been studied . These compounds are known to exhibit various biological activities such as antimicrobial, antioxidant, and anti-inflammatory properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For instance, 5-Amino-3-(4-methylphenyl)pyrazole is a powder solid with an off-white appearance . It has a melting point range of 152.3 - 153.3 °C .

Scientific Research Applications

Corrosion Inhibition

Research indicates that certain oxadiazole derivatives demonstrate significant efficiency in inhibiting corrosion on metal surfaces. A study highlighted the use of synthesized oxadiazole derivatives as effective agents for controlling mild steel dissolution in corrosive environments. These derivatives were tested through various methods such as weight loss measurement and electrochemical techniques, demonstrating high inhibition efficiency. This suggests their potential application in protecting metals from corrosion in industrial settings (Kalia et al., 2020).

Liquid Crystalline and Fluorescence Properties

Oxadiazole-based compounds have been found to exhibit liquid crystalline properties and fluorescence, making them suitable for use in electronic and optoelectronic devices. For instance, bent-shaped 1,3,4-oxadiazole-based compounds were synthesized and showed enantiotropic nematic and smectic A mesophases. Such properties are critical for the development of liquid crystal displays (LCDs) and other display technologies (Zhu et al., 2009).

Another study on 1,3,4-oxadiazole derivatives containing alkoxy chains with different lengths investigated their optical, electrochemical, and electronic structures. These compounds were reported to exhibit promising electroluminescent properties, suggesting their utility in enhancing the efficiency of light-emitting diodes (LEDs) (Zhang et al., 2007).

Biological Activity

Compounds containing the 1,3,4-oxadiazole moiety have also been explored for their biological activities. Preliminary bioassay results of certain derivatives indicated notable fungicidal activities against various pathogens at specific concentrations. This demonstrates the potential of 5-(3-Methylphenyl)-3H-1,3,4-oxadiazol-2-one derivatives in developing new fungicides or antimicrobial agents (Chen et al., 2015).

Mechanism of Action

The mechanism of action of similar compounds, such as 3-Methylmethcathinone (also known as 3-MMC or metaphedrone), is not fully studied, but dopamine and serotonin and norepinephrine releasing activity is known to be involved .

Safety and Hazards

The safety and hazards of similar compounds have been documented . For instance, 5-Amino-3-(4-methylphenyl)pyrazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The development of efficient methods for the synthesis of phenolic compounds, as well as modern and accurate methods for their detection and analysis, will continue due to their high potential for applications in various industries such as pharmaceutical and food industries .

properties

IUPAC Name

5-(3-methylphenyl)-3H-1,3,4-oxadiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-3-2-4-7(5-6)8-10-11-9(12)13-8/h2-5H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMCUHRQSGWGCCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801258941
Record name 5-(3-Methylphenyl)-1,3,4-oxadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801258941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Methylphenyl)-3H-1,3,4-oxadiazol-2-one

CAS RN

119933-33-4
Record name 5-(3-Methylphenyl)-1,3,4-oxadiazol-2(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119933-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Methylphenyl)-1,3,4-oxadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801258941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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